Calcium Channel Blocker Activity vs. Homoveratrylamine Baseline
N-Methyl-N-(3-chloropropyl)homoveratrylamine exhibits calcium channel blocking activity, a pharmacological property absent in the unsubstituted homoveratrylamine parent compound . While homoveratrylamine (CAS 120-20-7) demonstrates serotonin receptor affinity with inhibitory activity [1], the introduction of the N-methyl-N-(3-chloropropyl) substitution shifts the biological profile toward calcium channel antagonism . The compound has been identified as a novel class of calcium channel blocker capable of regulating calcium influx in cells, with potential relevance for hypertension and cardiac arrhythmias . Additionally, the compound enhances ricin A-chain immunotoxin (RTA-IT) activity in vitro and in vivo, a functional property not reported for homoveratrylamine .
| Evidence Dimension | Biological target profile |
|---|---|
| Target Compound Data | Calcium channel blocker activity; enhances RTA-IT activity in vitro and in vivo |
| Comparator Or Baseline | Homoveratrylamine (CAS 120-20-7): serotonin receptor affinity; no reported calcium channel blockade |
| Quantified Difference | Qualitative target shift from serotonin receptor to calcium channel |
| Conditions | In vitro cell-based assays (calcium currents in neuronal cells); in vitro and in vivo RTA-IT enhancement assays |
Why This Matters
This target specificity differentiates the compound for cardiovascular pharmacology applications where homoveratrylamine would be inactive.
- [1] Probes & Drugs Portal. Homoveratrylamine (PD002977). Inhibitory activity against 5-hydroxytryptamine receptor. Enamine Bioactive Compounds, 1980. View Source
